molecular formula C7H10N2O2 B1582736 2,4-Dimethoxy-5-methylpyrimidine CAS No. 5151-34-8

2,4-Dimethoxy-5-methylpyrimidine

Cat. No. B1582736
CAS RN: 5151-34-8
M. Wt: 154.17 g/mol
InChI Key: QOKFHFUSIPXAJO-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-5-methylpyrimidine is a chemical compound with the molecular formula C7H10N2O2 . It is used as an intermediate in synthesizing 5-Hydroxymethylcytidine .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethoxy-5-methylpyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecular weight is 154.16600 .

Scientific Research Applications

Synthesis and Biological Activity

2,4-Dimethoxy-5-methylpyrimidine is used in the synthesis of various compounds with biological activities. For example, it has been utilized in the synthesis of 5-(2,2-Difluorovinyl)uracil, which has shown activity against herpes simplex virus type 1 (HSV-1) and tumor cells transformed by the HSV-1 thymidine kinase gene (Bobek, Kavai, & De Clercq, 1987).

Antiviral Applications

Compounds synthesized from 2,4-Dimethoxy-5-methylpyrimidine have been tested for antiviral properties. For instance, derivatives have been evaluated against Ranikhet disease virus, showing significant inhibition in some cases (Bhat, 1994).

Structural Characterization

Structural characterization of derivatives of 2,4-Dimethoxy-5-methylpyrimidine is crucial for understanding their properties and potential applications. The structures of fluoroalkylated pyrimidine derivatives have been confirmed using NMR and IR spectra, as well as X-ray crystal structure analysis (Krištafor et al., 2009).

Synthesis of Nucleoside Analogues

This compound is involved in the synthesis of acyclic nucleoside analogues of 6-methyluracil and 4-alkylamino-6-methyl-2(1H)-pyrimidinones, which have been studied for potential antiviral activities (Bhat, 1994).

Metabolism Studies

2,4-Dimethoxy-5-methylpyrimidine derivatives have been used in studies analyzing their metabolism in different species, including humans, highlighting the importance of understanding drug metabolism and species-specific differences (Bridges, Kibby, Walker, & Williams, 1969).

Safety And Hazards

2,4-Dimethoxy-5-methylpyrimidine is considered hazardous. It is suspected of damaging fertility and the unborn child . Safety measures include wearing protective equipment and avoiding eating, drinking, or smoking when using this product .

properties

IUPAC Name

2,4-dimethoxy-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-4-8-7(11-3)9-6(5)10-2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKFHFUSIPXAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342224
Record name 2,4-Dimethoxy-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxy-5-methylpyrimidine

CAS RN

5151-34-8
Record name 2,4-Dimethoxy-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethoxy-5-methylpyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
LY Hsu, DS Wise, WM Shannon, JC Drach… - … Nucleotides & Nucleic …, 1994 - Taylor & Francis
A number of pyrimidine acyclic nucleosides in which the acyclic moiety is attached to the C-6 position rather than N-1 of the pyrimidine ring have been prepared. This was accomplished …
Number of citations: 14 www.tandfonline.com
JL Wong, DS Fuchs - The Journal of Organic Chemistry, 1970 - ACS Publications
The competitive reactions of lactim-lactam isomerization and dealkylation of several 2, 4-dialkoxypryimidines have been observed for the first time in aqueous solutionsin the pH range …
Number of citations: 47 pubs.acs.org
LY Hsu, DS Wise, LS Kucera, JC Drach… - The Journal of …, 1992 - ACS Publications
A number of pyrimidine acyclic nucleosides which are constrained in the anti conformation have been prepared via treatment of 5, 6-dimethyl-2, 4-dimethoxypyrimidine or 6-methyl-2, 4-…
Number of citations: 45 pubs.acs.org
M SANEYOSHI, H NISHIZAKA… - Chemical and …, 1981 - jstage.jst.go.jp
Treatment of 1, 2: 5, 6-di-O-isopropylidene-3-amino-3-deoxy-α-D-allofuranose (1) with trifluoroacetic anhydride afforded crystalline 3-trifluoroacetamido derivative (2) in good yield. …
Number of citations: 20 www.jstage.jst.go.jp
A Holý, GS Ivanova - Nucleic Acids Research, 1974 - academic.oup.com
… Ydroxypropyl) thymine waa prepared by HilbertJohneon reaction of 2»4-dimethoxy-5-methylpyrimidine with allyl bromide followed by the osmium tetroxide catalyzed hydroxylstion of …
Number of citations: 60 academic.oup.com
実吉峯郎, 西坂はるみ, 加藤宣之 - Chemical and Pharmaceutical Bulletin, 1981 - jlc.jst.go.jp
Treatment of 1, 2 : 5, 6-di-O-isopropylidene-3-amino-3-deoxy-α-D-allofuranose (1) with trifluoroacetic anhydride afforded crystalline 3-trifluoroacetamido derivative (2) in good yield. …
Number of citations: 3 jlc.jst.go.jp
Y MIZUNO, T UEDA, K IKEDA… - Chemical and …, 1968 - jstage.jst.go.jp
1-(β-D-Arabinofuranosyl)-5-methylcytosine (III) was prepared by amination and subsequent deblocking of 1-(2', 3', 5'-tri-O-benzyl-β-D-arabinofuranosyl)-4-methoxy-5-methyl-1H-…
Number of citations: 5 www.jstage.jst.go.jp
JM Sprague, TB Johnson - Journal of the American Chemical …, 1936 - ACS Publications
A study of the action of chlorine on some ethyl-mercaptopyrimidines has resulted recently in the preparation of a series of new ethylsulfonylpyrimi-dine compounds. 2 These are the first …
Number of citations: 18 pubs.acs.org
S Prekupec, D Makuc, J Plavec… - Antiviral Chemistry …, 2005 - journals.sagepub.com
A series of the novel 5-methyl pyrimidine derivatives with an acyclic side chain at the C-6 position were synthesized using lithiation of a 2,4-dimethoxy-5,6-dimethyl pyrimidine and …
Number of citations: 23 journals.sagepub.com
WW ZORBACH - General Carbohydrate Method, 1972 - Elsevier
Publisher Summary This chapter discusses the Hilbert–Johnson synthesis of pyrimidine nucleosides. The Hilbert–Johnson synthesis is a classic yet excellent method for the preparation …
Number of citations: 2 www.sciencedirect.com

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